N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H22N4O2S and its molecular weight is 334.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process often includes the formation of the thiadiazole ring followed by the introduction of the piperidine and tert-butyl groups.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Cytotoxicity : The compound was tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated a median inhibitory concentration (IC50) value of approximately 10.10 µg/mL for certain derivatives, with some modifications leading to enhanced activity (IC50 as low as 2.32 µg/mL) .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
4i | MCF-7 | 2.32 |
4h | MCF-7 | 3.21 |
4e | MCF-7 | 5.36 |
These findings suggest that structural modifications can significantly enhance the anticancer properties of thiadiazole-based compounds.
Antimicrobial Activity
The antimicrobial efficacy of similar thiadiazole derivatives has also been evaluated. In one study, compounds showed potent activity against Gram-positive bacteria while exhibiting limited effects on Gram-negative strains:
- Antibacterial Efficacy : Compounds were tested against Staphylococcus aureus, Bacillus cereus, and Helicobacter pylori. Most derivatives displayed superior antibacterial activity compared to standard antibiotics like ampicillin .
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | High |
Bacillus cereus | Moderate |
Helicobacter pylori | Variable |
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiadiazole Ring : The presence of the thiadiazole moiety is crucial for its biological activity, particularly in anticancer and antimicrobial contexts.
- Furan Substitution : The furan ring enhances lipophilicity and may improve membrane permeability.
- Piperidine Structure : The piperidine ring contributes to the overall pharmacological profile and can affect binding interactions with biological targets.
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives:
- Case Study on Anticancer Activity : A derivative similar to N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine demonstrated significant apoptosis induction in MCF-7 cells through p53 activation and caspase pathway modulation .
- Case Study on Antimicrobial Effects : Another study revealed that a series of thiadiazole derivatives exhibited high antibacterial activity against resistant strains of H. pylori, suggesting potential applications in treating gastric infections .
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-16(2,3)17-15(21)20-8-6-11(7-9-20)13-18-19-14(23-13)12-5-4-10-22-12/h4-5,10-11H,6-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYVSMZGZNSJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.